molecular formula C15H33N6P B12061551 Tris(4-methylpiperazin-1-yl)phosphane

Tris(4-methylpiperazin-1-yl)phosphane

Cat. No.: B12061551
M. Wt: 328.44 g/mol
InChI Key: VCQVIFAEXZABCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-methylpiperazin-1-yl)phosphane typically involves the reaction of phosphorus trichloride with 4-methylpiperazine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tris(4-methylpiperazin-1-yl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts such as copper chloride, bromide, and iodide. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under inert conditions .

Major Products Formed

The major products formed from reactions involving this compound are metal complexes, which can exhibit various geometries and coordination numbers depending on the metal ion and reaction conditions .

Mechanism of Action

The mechanism of action of Tris(4-methylpiperazin-1-yl)phosphane involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination can stabilize the metal ion and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-pyridyl)phosphine
  • Tris(2-pyridyl)methane
  • Tris(2-pyridyl)amine

Uniqueness

Tris(4-methylpiperazin-1-yl)phosphane is unique due to its ability to form stable cubane-like complexes with copper halides, which is not commonly observed with other similar ligands. This unique property makes it valuable for studying metal-ligand interactions and developing new catalytic systems .

Properties

Molecular Formula

C15H33N6P

Molecular Weight

328.44 g/mol

IUPAC Name

tris(4-methylpiperazin-1-yl)phosphane

InChI

InChI=1S/C15H33N6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H2,1-3H3

InChI Key

VCQVIFAEXZABCN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)P(N2CCN(CC2)C)N3CCN(CC3)C

Origin of Product

United States

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